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molecular formula C10H10O3 B8505963 methyl 2-hydroxy-4-vinylbenzoate

methyl 2-hydroxy-4-vinylbenzoate

Cat. No. B8505963
M. Wt: 178.18 g/mol
InChI Key: DHULXNNMTLLPQH-UHFFFAOYSA-N
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Patent
US07816542B2

Procedure details

A solution of 2-hydroxy-4-iodo-benzoic acid methyl ester (8.01 g, 0.0288 mol) in THF (184 ml) and H2O (46 ml) is treated with vinyl-boronic acid di-butyl ester (9.53 ml, 0.0432 mol, 1.5 eq.), NaCO3 (21.37 g, 0.201 mol, 7 eq.), and dichloro-bis(triphenyl-phosphine)palladium (1.01 g, 1.44 mmol, 5 mol %). The solution is purged with N2 (g) for 5 minutes and then heated to reflux for 2 hour. The reaction is concentrated in vacuo, diluted with EtOAc, and sequentially washed with H2O and saturated aqueous NaCl. The organic phase is dried over MgSO4, filtered, and concentrated. The crude product is purified with silica gel column chromatography (5% ethyl acetate in hexanes) to afford 2-hydroxy-4-vinyl-benzoic acid methyl ester: ESMS m/z 179.1 (M+H+).
Quantity
8.01 g
Type
reactant
Reaction Step One
Quantity
9.53 mL
Type
reactant
Reaction Step One
[Compound]
Name
NaCO3
Quantity
21.37 g
Type
reactant
Reaction Step One
[Compound]
Name
dichloro-bis(triphenyl-phosphine)palladium
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
184 mL
Type
solvent
Reaction Step One
Name
Quantity
46 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7](I)=[CH:6][C:5]=1[OH:11].[CH2:13](OB(C=C)OCCCC)[CH2:14]CC>C1COCC1.O>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([CH:13]=[CH2:14])=[CH:6][C:5]=1[OH:11]

Inputs

Step One
Name
Quantity
8.01 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)I)O)=O
Name
Quantity
9.53 mL
Type
reactant
Smiles
C(CCC)OB(OCCCC)C=C
Name
NaCO3
Quantity
21.37 g
Type
reactant
Smiles
Name
dichloro-bis(triphenyl-phosphine)palladium
Quantity
1.01 g
Type
reactant
Smiles
Name
Quantity
184 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
46 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution is purged with N2 (g) for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hour
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction is concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with EtOAc
WASH
Type
WASH
Details
sequentially washed with H2O and saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified with silica gel column chromatography (5% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)C=C)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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